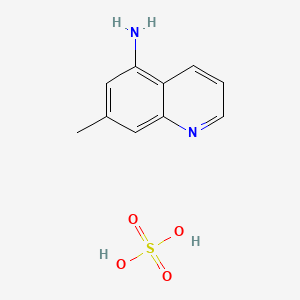

5-Amino-7-methylquinoline sulfate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

93687-28-6 |

|---|---|

Molecular Formula |

C10H12N2O4S |

Molecular Weight |

256.28 g/mol |

IUPAC Name |

7-methylquinolin-5-amine;sulfuric acid |

InChI |

InChI=1S/C10H10N2.H2O4S/c1-7-5-9(11)8-3-2-4-12-10(8)6-7;1-5(2,3)4/h2-6H,11H2,1H3;(H2,1,2,3,4) |

InChI Key |

LLWHSIDJIYPAOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC=NC2=C1)N.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

spectroscopic data of 5-Amino-7-methylquinoline sulfate (NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-aminoquinoline, a precursor to the requested 5-Amino-7-methylquinoline sulfate. Due to a lack of available data for the specific sulfate salt, this document focuses on the spectroscopic characteristics of the parent amine. The principles and data presented here serve as a foundational reference for the analysis of its derivatives. This guide will discuss the expected spectral modifications arising from the addition of a methyl group and salt formation.

Introduction to Spectroscopic Analysis in Organic Chemistry

Spectroscopic techniques are fundamental tools for the structural elucidation of organic compounds.[1][2][3] By analyzing the interaction of molecules with electromagnetic radiation, we can deduce information about molecular mass, functional groups, and the connectivity of atoms. The primary methods discussed in this guide are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3][4]

Spectroscopic Data of 5-Aminoquinoline

The following sections present the available spectroscopic data for 5-aminoquinoline. It is crucial to note that these spectra will differ from that of this compound due to the presence of the methyl group and the sulfate counter-ion.

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.[5] For 5-aminoquinoline, the molecular ion peak (M+) is observed at an m/z corresponding to its molecular weight.

Table 1: Mass Spectrometry Data for 5-Aminoquinoline [6]

| Parameter | Value |

| Molecular Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 g/mol |

| Mass Spectrum (GC-MS, EI) | m/z (relative intensity) |

| 144 (99.99), 117 (22.81), 145 (10.97), 116 (13.60), 89 (10.61) |

Expected Changes for this compound:

-

Molecular Ion: The molecular weight of 5-Amino-7-methylquinoline is 158.20 g/mol . The sulfate salt would likely not show a distinct molecular ion for the entire salt in typical EI-MS, but rather the peak for the protonated base [M+H]⁺ at m/z 159 under softer ionization techniques like ESI.

-

Fragmentation: The fragmentation pattern would be more complex, with potential losses of methyl radicals and fragments characteristic of the quinoline ring structure.[7]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Table 2: Infrared Spectroscopy Data for 5-Aminoquinoline

| Technique | Key Absorptions (cm⁻¹) | Assignment |

| KBr Wafer | 3444, 3335 | N-H stretching (amine) |

| ~3050 | C-H stretching (aromatic) | |

| ~1620, 1580 | C=C and C=N stretching (quinoline ring) | |

| ~1330 | C-N stretching (aromatic amine) |

Source: Inferred from typical values for aromatic amines and quinolines.[8]

Expected Changes for this compound:

-

N-H Stretching: In the sulfate salt, the amine group will be protonated (-NH₃⁺), which will significantly broaden and shift the N-H stretching bands to lower wavenumbers (typically in the 2800-3200 cm⁻¹ region).

-

S-O Stretching: Strong absorption bands characteristic of the sulfate ion (SO₄²⁻) would be expected around 1100 cm⁻¹.

-

C-H Stretching: Additional C-H stretching and bending vibrations for the methyl group would appear around 2960-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

Table 3: ¹H NMR Spectral Data for 5-Aminoquinoline [9]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.0 - 8.5 | Multiplet | - | Aromatic Protons (quinoline ring) |

| ~4.5 | Broad Singlet | - | -NH₂ (amine protons) |

Solvent: CDCl₃. Note: Specific assignments for each proton on the quinoline ring require more detailed spectral analysis.

Table 4: ¹³C NMR Spectral Data for 5-Aminoquinoline [10]

| Chemical Shift (δ, ppm) |

| Aromatic carbons typically appear in the 110-150 ppm range. |

Solvent: DMSO-d₆. Note: A comprehensive list of individual carbon shifts is available in specialized databases.[10]

Expected Changes for this compound:

-

¹H NMR:

-

A new singlet corresponding to the methyl protons (-CH₃) would appear in the upfield region, likely around 2.3-2.6 ppm.

-

The chemical shifts of the aromatic protons would be affected by the electron-donating methyl group and the protonation of the amino group.

-

The amine protons would likely be a broad singlet further downfield due to protonation.

-

-

¹³C NMR:

-

A new signal for the methyl carbon would appear in the aliphatic region (~20-25 ppm).

-

The chemical shifts of the aromatic carbons would be altered due to the substituents.

-

Experimental Protocols

Detailed experimental protocols for obtaining spectroscopic data are crucial for reproducibility. While specific instrument parameters may vary, the general procedures are outlined below.

General Workflow for Spectroscopic Analysis:

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an organic compound.

Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Inject the sample solution into the gas chromatograph (GC).

-

Separation: The compound is vaporized and separated from the solvent and any impurities on the GC column.

-

Ionization: The separated compound enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Detection: The resulting ions are separated based on their m/z ratio and detected.

Protocol for Infrared (IR) Spectroscopy (KBr Pellet):

-

Sample Preparation: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder.

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Analysis: Place the pellet in the IR spectrometer and record the spectrum.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analysis: Place the NMR tube containing the sample solution into the NMR spectrometer.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

Conclusion

References

- 1. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 2. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]

- 3. Kapnayan.com - 11.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]

- 4. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

- 5. sciepub.com [sciepub.com]

- 6. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Methylquinoline | 7661-55-4 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Aminoquinoline(611-34-7) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

Technical Guide: 5-Amino-7-methylquinoline Sulfate

A comprehensive review of available scientific literature reveals a notable absence of specific data for 5-Amino-7-methylquinoline sulfate and its parent compound, 5-Amino-7-methylquinoline. This technical guide consolidates information on related compounds and outlines potential synthetic pathways, providing a foundational resource for researchers and drug development professionals.

As of late 2025, a specific CAS number for this compound has not been registered, and detailed experimental data, including physicochemical properties, spectral analyses, and biological activities, are not available in the public domain. This scarcity of information suggests that 5-Amino-7-methylquinoline and its salts are not widely synthesized or characterized compounds. However, an examination of the synthesis and properties of structurally similar molecules can provide valuable insights for researchers interested in this specific chemical entity.

Physicochemical Properties

Due to the lack of experimental data for this compound, a table of its quantitative physicochemical properties cannot be provided. For reference, Table 1 summarizes the known properties of related quinoline derivatives.

Table 1: Physicochemical Properties of Related Quinoline Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 5-Methylquinoline | 7661-55-4 | C₁₀H₉N | 143.18 | 19 | 262.7 |

| 7-Methylquinoline | 612-60-2 | C₁₀H₉N | 143.18 | -4 | 258-259 |

| 5-Aminoquinoline | 611-34-7 | C₉H₈N₂ | 144.17 | 106-109 | 310 |

| 8-Amino-7-methylquinoline | 5470-82-6 | C₁₀H₁₀N₂ | 158.20 | Not available | 46-48 |

Note: The properties of the sulfate salt would differ significantly from the free base, particularly in terms of solubility and melting point.

Potential Synthetic Methodologies

While a direct synthetic protocol for 5-Amino-7-methylquinoline is not documented, established methods for the synthesis of substituted quinolines can be adapted. A plausible approach involves a multi-step synthesis starting from commercially available precursors.

1. Synthesis of a Methylquinoline Mixture via Skraup Reaction:

The Skraup synthesis is a classic method for producing quinolines. The reaction of m-toluidine with glycerol in the presence of an oxidizing agent (such as nitrobenzene) and sulfuric acid is known to produce a mixture of 5-methylquinoline and 7-methylquinoline[1][2]. The ratio of these isomers can be influenced by the reaction conditions[2].

Experimental Protocol (Adapted from Skraup Synthesis of 5- and 7-Methylquinoline): [2]

-

A mixture of m-toluidine, glycerol, and m-nitrobenzene sulfonate is prepared.

-

Concentrated sulfuric acid and water are added dropwise to the stirred mixture, with cooling to control the exothermic reaction.

-

The reaction mixture is heated to initiate and sustain the reaction.

-

After completion, the mixture is cooled, diluted with water, and excess nitrobenzene is removed by steam distillation.

-

The solution is then made alkaline to liberate the free quinoline bases.

-

The product is extracted with an organic solvent and purified, typically by distillation, to yield a mixture of 5-methylquinoline and 7-methylquinoline.

Caption: Skraup synthesis of methylquinoline isomers.

2. Nitration of 7-Methylquinoline:

Following the separation of the 7-methylquinoline isomer, a nitro group can be introduced at the 5-position. However, literature suggests that the nitration of a mixture of 5- and 7-methylquinoline can selectively yield 7-methyl-8-nitroquinoline, highlighting the influence of directing groups on the quinoline ring[2]. Achieving nitration at the 5-position of 7-methylquinoline would require careful control of reaction conditions and potentially the use of specific nitrating agents to favor the desired isomer.

3. Reduction of the Nitro Group:

The final step in synthesizing the parent amine would be the reduction of the nitro group. This is a common transformation in organic synthesis and can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using Pd/C and H₂), or other metal-based reducing agents[1].

Experimental Protocol (General for Nitro Group Reduction):

-

The nitro-substituted methylquinoline is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or an acidic medium).

-

A reducing agent (e.g., SnCl₂/HCl or a hydrogenation catalyst) is added.

-

The reaction is stirred at an appropriate temperature (often room temperature or slightly elevated) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to remove the catalyst or excess reagents.

-

The product, 5-Amino-7-methylquinoline, is then isolated and purified, typically through extraction and crystallization or chromatography.

References

An In-depth Technical Guide on the Stability and Storage of 5-Amino-7-methylquinoline Sulfate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available stability and storage data exists for 5-Amino-7-methylquinoline sulfate. This guide provides recommended conditions and testing protocols based on the chemical properties of related aminoquinoline and sulfate salt compounds, in conjunction with established international guidelines for stability testing of new drug substances.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research and development. Understanding its stability profile is critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from early-stage research to potential clinical applications. This guide outlines the probable stability characteristics of this compound and provides a comprehensive framework for its storage and for conducting stability assessment studies.

Recommended Storage Conditions

Based on the general properties of quinoline derivatives and sulfate salts, the following storage conditions are recommended to maintain the integrity of this compound:

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2°C to 8°C) | Lower temperatures slow down potential degradation reactions. |

| Light | Protect from light. Store in amber or opaque containers.[1][2][3] | Quinoline derivatives are often light-sensitive, and exposure can lead to photodegradation.[1][4][5] |

| Humidity | Store in a dry environment, in a well-sealed container. The use of a desiccator is advisable for long-term storage. | As a salt, the compound may be hygroscopic, and moisture absorption can lead to chemical degradation (hydrolysis) and physical changes.[][7][8][9][10] |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | The amino group on the quinoline ring may be susceptible to oxidation. |

| Container Closure | Use a well-sealed, non-reactive container (e.g., glass or a suitable inert plastic) to prevent contamination and moisture ingress. | To maintain a controlled microenvironment for the stored substance. |

Stability Profile and Potential Degradation Pathways

While specific degradation pathways for this compound have not been documented, related compounds suggest susceptibility to:

-

Hydrolysis: The amino group may be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The electron-rich aromatic ring system and the amino group can be prone to oxidation, potentially leading to the formation of N-oxides or colored degradation products.

-

Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to decomposition.[4][5]

A logical workflow for investigating these potential degradation pathways is essential for a comprehensive stability assessment.

Caption: Logical workflow for the stability assessment of this compound.

Experimental Protocols for Stability Testing

The following experimental protocols are based on the International Council for Harmonisation (ICH) guideline Q1A(R2) for stability testing of new drug substances.[11][12][13][14][15]

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[16][17][18][19]

| Condition | Protocol |

| Acid Hydrolysis | Dissolve the substance in 0.1 N HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve the substance in 0.1 N NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis. |

| Oxidation | Treat a solution of the substance with 3% hydrogen peroxide at room temperature for a specified period. |

| Thermal Degradation | Expose the solid substance to dry heat at a temperature below its melting point (e.g., 70°C) for an extended period (e.g., 1-2 months).[16] Also, test at elevated temperatures in both low and high humidity conditions. |

| Photostability | Expose the solid substance and its solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4] Use a dark control for comparison. |

These studies are designed to predict the shelf-life of the substance under its intended storage conditions.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 5°C ± 3°C (if refrigerated storage is intended) | 12 months | 0, 3, 6, 9, 12 months |

| 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months | |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Hygroscopicity should be evaluated to determine the substance's affinity for moisture.[][7][8][9][10]

| Classification | Weight Gain (%) after 24h at 25°C/80% RH |

| Non-hygroscopic | < 0.2 |

| Slightly hygroscopic | ≥ 0.2 and < 2 |

| Hygroscopic | ≥ 2 and < 15 |

| Very hygroscopic | ≥ 15 |

A detailed experimental workflow for hygroscopicity testing is outlined below.

References

- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 2. camlab.co.uk [camlab.co.uk]

- 3. Storing light sensitive materials in the lab – LabHomepage [labhomepage.com]

- 4. fda.gov [fda.gov]

- 5. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]

- 7. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 8. alfachemic.com [alfachemic.com]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. pharmainfo.in [pharmainfo.in]

- 11. biobostonconsulting.com [biobostonconsulting.com]

- 12. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. researchgate.net [researchgate.net]

- 15. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 16. ijrpp.com [ijrpp.com]

- 17. ajpsonline.com [ajpsonline.com]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

An In-depth Technical Guide on the Putative Molecular Structure and Conformation of 5-Amino-7-methylquinoline Sulfate

Introduction

5-Amino-7-methylquinoline is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the quinoline scaffold and the electronic influence of its amino and methyl substituents. The sulfate salt is expected to enhance the compound's solubility in aqueous media, a crucial property for potential pharmaceutical applications. This document provides a theoretical overview of its molecular structure, potential conformation, and plausible synthetic routes.

Putative Molecular Structure

The molecular structure of the 5-Amino-7-methylquinoline cation is characterized by a planar quinoline ring system. The amino group at position 5 and the methyl group at position 7 are expected to lie in the plane of the aromatic rings to maximize resonance stabilization. The sulfate anion (SO₄²⁻) would be associated with the protonated quinoline, likely at the quinoline nitrogen and the amino group, depending on the stoichiometry and pH of the crystallization environment.

Conformational Analysis

The quinoline ring system is rigid and planar. The primary conformational flexibility in 5-Amino-7-methylquinoline would arise from the rotation of the amino and methyl groups. However, due to the steric hindrance and electronic effects, these groups are likely to have a preferred orientation in the plane of the quinoline ring. The exocyclic C-N bond of the amino group and the C-C bond of the methyl group would have some rotational freedom, but significant deviation from planarity would be energetically unfavorable.

Spectroscopic Data of Related Compounds

Due to the absence of specific spectroscopic data for 5-Amino-7-methylquinoline, the following tables summarize the available ¹H NMR and ¹³C NMR chemical shifts for the parent compounds, 5-aminoquinoline and 7-methylquinoline, which can serve as a reference for the expected spectral features of the target molecule.

Table 1: ¹H NMR Spectroscopic Data of Related Compounds

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5-Aminoquinoline | - | 8.90 (d, 1H), 8.28 (d, 1H), 7.97 (d, 1H), 7.58 (t, 1H), 7.39 (m, 1H), 7.29 (m, 1H) |

| 7-Methylquinoline | CDCl₃ | 8.85 (d, 1H), 8.07 (d, 1H), 7.88 (s, 1H), 7.68 (d, 1H), 7.35 (m, 2H), 2.55 (s, 3H)[1] |

Table 2: ¹³C NMR Spectroscopic Data of 5-Aminoquinoline

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5-Aminoquinoline | - | Data not readily available in searched literature. |

Experimental Protocols

The synthesis of 5-Amino-7-methylquinoline is not explicitly detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for quinoline chemistry. The formation of the sulfate salt is a standard procedure.

Proposed Synthesis of 5-Amino-7-methylquinoline

A potential synthetic pathway could involve a multi-step process starting from m-toluidine, as the Skraup synthesis is known to produce a mixture of 5- and 7-methylquinolines. Subsequent separation, nitration, and reduction would yield the desired product.

Step 1: Skraup Synthesis of 5- and 7-Methylquinoline [1]

-

Reactants: m-toluidine, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).

-

Procedure: A mixture of m-toluidine, glycerol, and sulfuric acid is heated. An oxidizing agent is added cautiously. The reaction is refluxed for several hours. After cooling, the mixture is poured into water and neutralized with a base (e.g., sodium hydroxide). The product, a mixture of 5- and 7-methylquinoline, is extracted with an organic solvent.

-

Purification: The isomers are separated by fractional distillation or column chromatography.

Step 2: Nitration of 7-Methylquinoline

-

Reactants: 7-methylquinoline, fuming nitric acid, concentrated sulfuric acid.

-

Procedure: 7-methylquinoline is slowly added to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction mixture is stirred at a controlled temperature and then poured onto ice. The precipitated nitro derivative (likely 7-methyl-8-nitroquinoline and other isomers) is filtered, washed, and dried.[1] The desired 5-nitro-7-methylquinoline would need to be isolated from the product mixture.

Step 3: Reduction of 5-Nitro-7-methylquinoline to 5-Amino-7-methylquinoline

-

Reactants: 5-Nitro-7-methylquinoline, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C).

-

Procedure (using SnCl₂): The nitro compound is dissolved in concentrated hydrochloric acid, and a solution of tin(II) chloride is added. The mixture is heated. After completion of the reaction, the solution is made alkaline to precipitate the amine. The product is then extracted with an organic solvent and purified.

Formation of 5-Amino-7-methylquinoline Sulfate

-

Reactants: 5-Amino-7-methylquinoline, sulfuric acid, a suitable solvent (e.g., ethanol).

-

Procedure: 5-Amino-7-methylquinoline is dissolved in a suitable solvent like ethanol. A stoichiometric amount of sulfuric acid (either concentrated or diluted) is added dropwise with stirring. The sulfate salt will precipitate out of the solution. The precipitate is then filtered, washed with a cold solvent, and dried under vacuum.

Mandatory Visualizations

The following diagram illustrates the proposed synthetic workflow for this compound.

References

The Biological Versatility of the Quinoline Scaffold: A Technical Guide to the Potential Activities of 5-Amino-7-methylquinoline sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothesized Biological Profile of 5-Amino-7-methylquinoline sulfate

Based on the known biological activities of its constituent chemical moieties, this compound is hypothesized to possess antibacterial and anticancer properties. The 5-amino group in quinolones is known to contribute to antibacterial activity, potentially through the inhibition of DNA gyrase.[4][5] The quinoline core itself is a well-established pharmacophore in anticancer drug discovery, with derivatives exhibiting mechanisms such as cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[6][7] The presence of a sulfate group suggests increased water solubility, which could be advantageous for bioavailability.

Potential Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action. Research into compounds with similar substitutions, such as 2,4-disubstituted and 4,7-disubstituted quinolines, has shown cytotoxic activity against a range of cancer cell lines. For instance, certain 7-substituted quinoline derivatives have been found to be potent antiproliferative agents.[8] The anticancer effects of quinoline compounds are often attributed to their ability to induce apoptosis, inhibit tubulin polymerization, or act as histone deacetylase (HDAC) inhibitors.[6]

Quantitative Data on Anticancer Activity of Related Quinoline Derivatives

The following table summarizes the in vitro antiproliferative activity of various quinoline derivatives against human cancer cell lines, providing a comparative basis for the potential efficacy of this compound.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 8-hydroxyquinoline-5-sulfonamide | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32 (Amelanotic Melanoma) | Comparable to cisplatin/doxorubicin | [9][10][11] |

| 8-hydroxyquinoline-5-sulfonamide | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | MDA-MB-231 (Breast Adenocarcinoma) | Comparable to cisplatin/doxorubicin | [9][10][11] |

| 8-hydroxyquinoline-5-sulfonamide | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | A549 (Lung Adenocarcinoma) | Comparable to cisplatin/doxorubicin | [9][10][11] |

| 7-chloro-4-quinolinylhydrazone | Not specified | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | |

| 7-chloro-4-quinolinylhydrazone | Not specified | HTC-8 (Colon) | 0.314 - 4.65 µg/cm³ | |

| 7-chloro-4-quinolinylhydrazone | Not specified | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | |

| Quinoline-based benzamide | Not specified | HCT116 (Colorectal) | Potent cytotoxicity | [6] |

| Quinoline-based benzamide | Not specified | HT-29 (Colorectal) | Potent cytotoxicity | [6] |

| 7-substituted quinoline | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) | Various human tumor cell lines | < 1.0 | [8] |

Potential Antibacterial Activity

The quinolone class of antibiotics primarily functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[12][13] This action leads to breaks in the bacterial chromosome and ultimately cell death.[13] Specifically, 5-amino and 5-hydroxyquinolones have been synthesized and evaluated for their antibacterial properties, with some demonstrating broad-spectrum activity.[4] The introduction of an amino group at various positions on the quinoline ring has been shown to modulate antibacterial efficacy.[5]

Quantitative Data on Antibacterial Activity of Related Quinoline Derivatives

The following table presents the minimum inhibitory concentrations (MIC) of various quinoline derivatives against different bacterial strains, offering insight into the potential antibacterial spectrum of this compound.

| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-Aminoquinolone | Derivative 18g | Gram-negative bacteria | 0.45 (Geometric Mean) | [5] |

| 6-Aminoquinolone | Derivative 38g | Gram-positive bacteria | 0.66 - 0.76 (Geometric Mean) | [5] |

| 8-hydroxyquinoline-5-sulfonamide | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | Methicillin-resistant S. aureus (MRSA) | Comparable to oxacillin/ciprofloxacin | [9][10][11] |

| 5-aminoquinoline derivatives | Derivatives 3a, 3e, 3f | Various microbial strains | Good antimicrobial activity | [14] |

Experimental Protocols

To empirically determine the biological activity of this compound, the following standard experimental protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[17] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[15][17]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.[19]

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[19] Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[18][19]

Visualizations

Hypothesized Mechanism of Action: DNA Gyrase Inhibition

The following diagram illustrates the proposed mechanism of action for the antibacterial activity of a quinolone derivative, which involves the inhibition of DNA gyrase.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Aminoquinolones: a new class of quinolone antibacterials? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 18. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Amino-7-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review and a proposed multi-step synthetic pathway for the preparation of 5-Amino-7-methylquinoline. Direct synthesis of this compound is not well-documented in the reviewed literature, necessitating a strategic, multi-step approach. This guide outlines a feasible three-step synthesis commencing with the well-established Skraup synthesis to form the quinoline core, followed by a proposed regioselective bromination and a subsequent Buchwald-Hartwig amination.

Proposed Synthetic Pathway

The synthesis of 5-Amino-7-methylquinoline is proposed to proceed through the following three key steps:

-

Skraup Synthesis of 7-Methylquinoline: Formation of the quinoline ring system from m-toluidine.

-

Regioselective Bromination of 7-Methylquinoline: Introduction of a bromine atom at the 5-position.

-

Buchwald-Hartwig Amination: Conversion of the 5-bromo-7-methylquinoline to the target 5-Amino-7-methylquinoline.

< Overall Synthetic Pathway for 5-Amino-7-methylquinoline

Step 1: Skraup Synthesis of 7-Methylquinoline

The Skraup synthesis is a classic and effective method for the preparation of quinolines. In this proposed first step, m-toluidine is reacted with glycerol in the presence of an oxidizing agent and sulfuric acid to yield a mixture of 7-methylquinoline and 5-methylquinoline.[1][2] The 7-methyl isomer is the major product. Subsequent purification via fractional distillation is necessary to isolate the desired 7-methylquinoline.

Experimental Protocol: Skraup Synthesis

| Parameter | Value/Description | Reference |

| Reactants | m-Toluidine, Glycerol, m-Nitrobenzenesulfonate, Sulfuric Acid (98%), Water | [1][2] |

| Molar Ratios | m-Toluidine (1 eq), Glycerol (~2 eq), m-Nitrobenzenesulfonate (~1.3 eq), H₂SO₄ (~5.7 eq) | [1] |

| Solvent | Not explicitly mentioned, the reaction is typically run neat. | |

| Temperature | Cooled in an ice bath during the addition of H₂SO₄/H₂O. | [1] |

| Reaction Time | Not specified, monitor by TLC. | |

| Workup | The resulting oil is separated and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and the solvent is evaporated. | [1] |

| Purification | Vacuum distillation (bp 91°C at 3 mmHg for the mixture). Fractional distillation is required to separate the isomers. | [1] |

| Yield | ~70% for the mixture of isomers. | [1] |

| Product Ratio | 7-methylquinoline : 5-methylquinoline ≈ 2:1 to 7:3 | [1][2] |

digraph "Skraup_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];"m-Toluidine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Glycerol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reactants" [shape=point, width=0]; "7-Methylquinoline" [fillcolor="#FBBC05"]; "5-Methylquinoline" [fillcolor="#FBBC05"]; "Products" [shape=point, width=0];

"m-Toluidine" -> "Reactants"; "Glycerol" -> "Reactants"; "Reactants" -> "Products" [label="H₂SO₄, m-Nitrobenzenesulfonate"]; "Products" -> "7-Methylquinoline"; "Products" -> "5-Methylquinoline"; }

< Skraup Synthesis of 7- and 5-Methylquinoline

Step 2: Regioselective Bromination of 7-Methylquinoline

The introduction of a bromine atom at the 5-position of 7-methylquinoline is a critical and challenging step. Direct electrophilic bromination of quinoline and its derivatives can lead to a mixture of isomers. However, by analogy to the halogenation of other 8-substituted quinolines which can be selectively halogenated at the 5-position, a similar regioselectivity might be achievable for 7-methylquinoline under carefully controlled conditions. The use of N-bromosuccinimide (NBS) in a suitable solvent is a common method for such transformations.

Note: A specific, optimized protocol for the 5-bromination of 7-methylquinoline was not found in the literature. The following protocol is a general suggestion based on similar reactions and would require optimization.

Proposed Experimental Protocol: Bromination

| Parameter | Value/Description | Reference (Analogous) |

| Reactants | 7-Methylquinoline, N-Bromosuccinimide (NBS) | [3] |

| Molar Ratios | 7-Methylquinoline (1 eq), NBS (1-1.2 eq) | |

| Solvent | Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂) | [3] |

| Temperature | 0°C to room temperature | [3] |

| Reaction Time | Overnight, monitor by TLC. | [3] |

| Workup | Quench with water, extract with an organic solvent (e.g., CH₂Cl₂), wash with brine, dry over Na₂SO₄, and concentrate. | [3] |

| Purification | Column chromatography. | |

| Expected Product | 5-Bromo-7-methylquinoline |

digraph "Bromination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];"7-Methylquinoline" [fillcolor="#FBBC05"]; "NBS" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reactants" [shape=point, width=0]; "5-Bromo-7-methylquinoline" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"7-Methylquinoline" -> "Reactants"; "NBS" -> "Reactants"; "Reactants" -> "5-Bromo-7-methylquinoline" [label="MeCN or CH₂Cl₂"]; }

< Proposed Bromination of 7-Methylquinoline

Step 3: Buchwald-Hartwig Amination of 5-Bromo-7-methylquinoline

The final step involves the conversion of the 5-bromo-7-methylquinoline to the desired 5-amino-7-methylquinoline via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful method for forming C-N bonds and has been successfully applied to the amination of bromoquinolines. An ammonia equivalent, such as benzophenone imine followed by hydrolysis, or direct amination with an ammonia source under pressure, can be employed. The following protocol is adapted from the amination of a similar bromoquinoline derivative.

Experimental Protocol: Buchwald-Hartwig Amination

| Parameter | Value/Description | Reference (Analogous) |

| Reactants | 5-Bromo-7-methylquinoline, Benzophenone imine (as ammonia surrogate), Palladium(II) acetate (Pd(OAc)₂), Phosphine ligand (e.g., Xantphos or a Josiphos-type ligand), Sodium tert-butoxide (NaOtBu) | [4] |

| Molar Ratios | 5-Bromo-7-methylquinoline (1 eq), Benzophenone imine (1.2 eq), Pd(OAc)₂ (0.05 eq), Ligand (0.1 eq), NaOtBu (1.4 eq) | [4] |

| Solvent | Toluene or Dioxane (degassed) | [4] |

| Temperature | 80-110°C | [4] |

| Reaction Time | 12-24 hours, monitor by TLC or GC-MS. | |

| Workup | 1. After cooling, the reaction mixture is filtered through Celite. 2. The filtrate is concentrated and the residue is treated with aqueous acid (e.g., 2M HCl) to hydrolyze the imine. 3. The aqueous layer is washed with an organic solvent, then basified (e.g., with NaOH) and extracted with an organic solvent (e.g., CH₂Cl₂ or EtOAc). 4. The combined organic extracts are dried and concentrated. | |

| Purification | Column chromatography. | |

| Expected Product | 5-Amino-7-methylquinoline |

digraph "Buchwald_Hartwig_Amination" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];"5-Bromo-7-methylquinoline" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ammonia_Source" [label="NH₃ source\n(e.g., Benzophenone imine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reactants" [shape=point, width=0]; "5-Amino-7-methylquinoline" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"5-Bromo-7-methylquinoline" -> "Reactants"; "Ammonia_Source" -> "Reactants"; "Reactants" -> "5-Amino-7-methylquinoline" [label="Pd(OAc)₂, Ligand, NaOtBu"]; }

< Buchwald-Hartwig Amination of 5-Bromo-7-methylquinoline

This guide provides a plausible and well-referenced synthetic strategy for obtaining 5-Amino-7-methylquinoline. While the Skraup synthesis and Buchwald-Hartwig amination are robust and well-documented reactions, the key challenge lies in the regioselective bromination of 7-methylquinoline, which will likely require experimental optimization. This document is intended to serve as a foundational resource for researchers embarking on the synthesis of this and related quinoline derivatives.

References

Theoretical Exploration of the Electronic Properties of 5-Amino-7-methylquinoline: An In-depth Technical Guide

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and intriguing photophysical properties. The electronic characteristics of these molecules, governed by the arrangement of π-electrons and the influence of substituent groups, are pivotal to their function. 5-Amino-7-methylquinoline, featuring both an electron-donating amino group and a methyl group on the quinoline framework, is anticipated to possess unique electronic properties that are crucial for its potential applications in drug design and as an organic electronic material.

This technical guide provides a comprehensive overview of the theoretical investigation of the electronic properties of 5-Amino-7-methylquinoline. Due to the limited availability of direct experimental or theoretical studies on this specific molecule, this guide synthesizes findings from computational and experimental studies on closely related aminoquinoline and methylquinoline derivatives. The methodologies, data, and structure-property relationships discussed herein serve as a robust framework for researchers, scientists, and drug development professionals to understand and predict the electronic behavior of 5-Amino-7-methylquinoline and similar compounds.

Computational Methodologies for Electronic Property Analysis

The theoretical investigation of the electronic properties of quinoline derivatives predominantly relies on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These quantum chemical methods offer a balance between computational cost and accuracy in predicting molecular properties.

A typical computational workflow for analyzing the electronic properties of a molecule like 5-Amino-7-methylquinoline is illustrated below.

Figure 1: A generalized workflow for the computational analysis of the electronic properties of a substituted quinoline.

Key Experimental Protocols

Theoretical predictions of electronic properties are often validated and complemented by experimental techniques. The following are standard experimental protocols used in the study of quinoline derivatives.

1. UV-Vis Spectroscopy

-

Objective: To determine the electronic absorption properties, which correspond to transitions between electronic energy levels.

-

Methodology: A solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) is prepared at a known concentration. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a specific wavelength range (typically 200-800 nm). The wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) are determined.

2. Cyclic Voltammetry (CV)

-

Objective: To investigate the redox properties and determine the HOMO and LUMO energy levels experimentally.

-

Methodology: The experiment is conducted in an electrochemical cell containing a solution of the compound, a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate), and a three-electrode system (working, reference, and counter electrodes). A potential is swept between two limits, and the resulting current is measured. The oxidation and reduction potentials are determined from the voltammogram. The HOMO and LUMO energies can be estimated from these potentials relative to a reference compound like ferrocene.

Electronic Properties of Amino-Substituted Quinolines

The electronic properties of quinoline derivatives are highly sensitive to the nature and position of substituents. The amino group, being a strong electron-donating group, significantly influences the electronic structure.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical reactivity and the energy required for electronic excitation.[1]

Table 1: Calculated Electronic Properties of Analogous Aminoquinolines

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (D) | Reference |

| Quinoline | DFT/B3LYP | 6-31+G(d,p) | -6.646 | -1.816 | 4.83 | 2.004 | [2] |

| 4-Aminoquinoline | DFT/B3LYP | 6-31+G(d) | - | - | - | - | [3] |

| 6-Aminoquinoline | DFT/B3LYP | 6-31G(d,p) | - | - | - | - | [4] |

| 8-Aminoquinoline | - | - | - | - | - | - | [5] |

Note: Specific HOMO/LUMO energy values for all analogous compounds were not consistently available in the initial search results, hence the table structure is provided for when such data is populated.

The amino group is expected to raise the HOMO energy level, while the methyl group will have a smaller, yet still energy-raising, effect. This generally leads to a smaller HOMO-LUMO gap compared to unsubstituted quinoline, resulting in a red-shift (bathochromic shift) in the absorption spectrum.[4]

Structure-Property Relationships

The interplay between the amino and methyl substituents and the quinoline core dictates the overall electronic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Safety and Handling of 5-Amino-7-methylquinoline Sulfate

Disclaimer: No specific safety data sheet (SDS) for 5-Amino-7-methylquinoline sulfate is publicly available. This guide is compiled from safety data for structurally related quinoline derivatives and general principles of chemical risk assessment. All information should be used as a precautionary guide only. A thorough risk assessment should be conducted by qualified personnel before handling this compound.

This technical guide provides a comprehensive overview of the anticipated safety and handling precautions for this compound, tailored for researchers, scientists, and professionals in drug development. Due to the absence of specific data for the sulfate salt, this document synthesizes information from analogous compounds, including quinoline, methylquinolines, and aminoquinolines, to provide a robust, albeit surrogate, safety profile.

Anticipated Hazard Identification and Classification

Based on the hazard classifications of related quinoline compounds, this compound is anticipated to be hazardous. The core quinoline structure is associated with several health hazards, and the addition of amino and methyl groups can modify its reactivity and toxicological profile.

Anticipated GHS Hazard Statements (based on related compounds):

-

H312: Harmful in contact with skin.[1]

-

H335: May cause respiratory irritation.[3]

-

H341: Suspected of causing genetic defects.[3]

-

H350: May cause cancer (based on quinoline classification).[5]

-

H411: Toxic to aquatic life with long-lasting effects.[5]

Signal Word: Danger

Physical and Chemical Properties of Related Compounds

The physical and chemical properties of this compound have not been experimentally determined. The following table summarizes key properties of the parent compound, quinoline, and its methylated and aminated derivatives to provide an estimate of its likely characteristics.

| Property | Quinoline | 7-Methylquinoline | 5-Aminoquinoline |

| Molecular Formula | C₉H₇N[6][7] | C₁₀H₉N[8][9] | C₉H₈N₂[4][10] |

| Molecular Weight | 129.16 g/mol [11] | 143.19 g/mol [8][9] | 144.17 g/mol [4][10] |

| Appearance | Colorless to pale yellow oily liquid[7] | Clear yellow liquid or oil; white to light yellow crystal powder[8][12] | Yellow crystalline solid; Dark brown solid[10][13] |

| Boiling Point | ~237-238 °C[7][11] | 258 °C[14] | 310 °C[4] |

| Melting Point | -15 °C[15] | 34-38 °C[8][14] | 106-109 °C[4] |

| Solubility | Slightly soluble in water; soluble in organic solvents[7][11] | Insoluble in water[8][12] | No data available |

| Density | 1.093 g/cm³[15] | 1.0609 g/mL[8] | No data available |

Toxicological Data of Related Compounds

The toxicological profile of this compound has not been established. The following table presents acute toxicity data for related compounds to inform a precautionary approach.

| Compound | Route of Exposure | Species | LD50 Value |

| Quinoline | Oral | Rat | 262-331 mg/kg[1][5][15] |

| Quinoline | Dermal | Rat | 1370 mg/kg[2] |

| Quinoline | Dermal | Rabbit | 540 mg/kg[1] |

| 2-Methylquinoline | Oral | Rat | 1230 mg/kg[16] |

| 2-Methylquinoline | Dermal | Rabbit | 1870 µL/kg (1980 mg/kg)[16] |

| 6-Methylquinoline | Oral | Rat | 800-1260 mg/kg[16] |

| 6-Methylquinoline | Dermal | Rabbit | 5 g/kg[16] |

| 5-Aminoquinoline | Intraperitoneal | Mouse | 250 mg/kg[10] |

Mutagenicity: Several quinoline derivatives have tested positive for mutagenicity in the Ames test, and quinoline itself is suspected of causing genetic defects.[3][16]

Experimental Protocols for Safe Handling

Given the anticipated hazards, stringent safety protocols are mandatory. The following are generalized experimental procedures for handling potentially hazardous research chemicals like this compound.

4.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. A lab coat or chemical-resistant apron is required. For tasks with a higher risk of splash, impervious clothing should be worn.

-

Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a full-face respirator with appropriate cartridges should be used.

4.2. Engineering Controls

-

Work with this compound must be performed in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

-

Safety showers and eyewash stations must be readily accessible in the immediate work area.

4.3. Spill and Waste Disposal Protocol

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

-

-

Waste Disposal:

-

All waste containing this compound must be collected in designated, sealed, and properly labeled hazardous waste containers.

-

Dispose of chemical waste in accordance with local, regional, and national regulations. Do not dispose of down the drain.

-

4.4. First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[17]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[17]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[17]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Risk Assessment and Handling Workflow

A systematic approach to risk assessment is crucial when working with a compound with limited safety data. The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: Risk Assessment Workflow for Novel or Poorly Characterized Chemicals.

Stability and Reactivity

-

Reactivity: Based on related compounds, this compound may react vigorously with strong oxidizing agents and strong acids.[8][12]

-

Conditions to Avoid: Avoid exposure to light, heat, and incompatible materials.[8][9][12]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[12]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).

Storage and Transport

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from direct sunlight. Store locked up.

-

Transport: The transport classification for this compound is not established. However, based on the toxicity of related compounds, it may be classified as a toxic substance. Follow all applicable regulations for the transport of hazardous materials.

References

- 1. oxfordlabchem.com [oxfordlabchem.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 5-Aminoquinoline 97 611-34-7 [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. Quinoline: Structure, Properties & Uses Explained [vedantu.com]

- 8. 7-Methylquinoline | C10H9N | CID 11927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labproinc.com [labproinc.com]

- 10. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mechotech.in [mechotech.in]

- 12. 7-Methylquinoline | 612-60-2 [chemicalbook.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Quinoline - Sciencemadness Wiki [sciencemadness.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. echemi.com [echemi.com]

Navigating the Synthesis of 5-Amino-7-methylquinoline Sulfate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of a plausible synthetic pathway to an isomer of the target compound, 8-Amino-7-methylquinoline, and its subsequent conversion to the sulfate salt. The regioselectivity of the key nitration step directs the synthesis towards the 8-amino isomer rather than the 5-amino variant. This guide will detail the necessary experimental protocols, present relevant physicochemical data, and illustrate the synthetic workflow and mechanistic rationale using diagrams.

Estimated Physicochemical Properties

Due to the absence of commercial availability and extensive literature on 5-Amino-7-methylquinoline, the following table provides estimated and known properties of the more synthetically accessible isomer, 8-Amino-7-methylquinoline, and its precursor, 7-methylquinoline. These values can serve as a useful reference for researchers.

| Property | 7-Methylquinoline | 8-Amino-7-methylquinoline | 8-Amino-7-methylquinoline sulfate (Estimated) |

| CAS Number | 612-60-2 | 5470-82-6 | Not Available |

| Molecular Formula | C₁₀H₉N | C₁₀H₁₀N₂ | C₁₀H₁₂N₂O₄S |

| Molecular Weight | 143.19 g/mol | 158.20 g/mol | 256.28 g/mol |

| Appearance | Pale yellow liquid or solid | Solid | Crystalline Solid |

| Melting Point | 34-37 °C | Not Available | Higher than the free base, likely >200 °C |

| Boiling Point | 258 °C | 46-48 °C (likely at reduced pressure)[1] | Decomposes at high temperature |

| Solubility | Slightly soluble in cold water, soluble in organic solvents | Soluble in organic solvents | Soluble in water, sparingly soluble in alcohols |

| Purity (Typical) | ≥98% (GC) | 95%[1] | Dependent on purification |

Synthetic Pathway and Experimental Protocols

The synthesis of 8-Amino-7-methylquinoline sulfate is a multi-step process that begins with the commercially available starting material, 7-methylquinoline. The overall synthetic workflow is illustrated below.

Caption: Synthetic workflow for 8-Amino-7-methylquinoline sulfate.

Regioselectivity of Nitration: Formation of the 8-Nitro Isomer

The key to understanding the outcome of this synthesis lies in the regioselectivity of the electrophilic nitration of 7-methylquinoline. The quinoline ring system, when protonated under the strongly acidic conditions of nitration, is deactivated towards electrophilic attack. Substitution, therefore, preferentially occurs on the carbocyclic (benzene) ring. The methyl group at the 7-position is an ortho-, para-director. In this case, the 8-position is ortho to the methyl group, and the 5-position is para. However, literature reports indicate that the nitration of 7-methylquinoline selectively yields the 8-nitro isomer.[2] This selectivity is attributed to the electronic and steric effects of the quinoline nitrogen and the methyl group, which favor substitution at the 8-position.

Caption: Regioselectivity of 7-methylquinoline nitration.

Experimental Protocol 1: Synthesis of 7-Methyl-8-nitroquinoline

This protocol is adapted from a reported selective synthesis.[2]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 7-methylquinoline (1 equivalent) and concentrated sulfuric acid (98%). Cool the mixture to -5 °C using an ice-salt bath.

-

Addition of Nitrating Mixture: Prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid (98%) in a separate flask, keeping the temperature low. Add this mixture dropwise to the stirred solution of 7-methylquinoline, maintaining the reaction temperature at -5 °C.

-

Reaction: After the addition is complete, remove the cooling bath and continue stirring for 40 minutes, allowing the reaction to slowly warm to room temperature.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 7-methyl-8-nitroquinoline.

Experimental Protocol 2: Synthesis of 8-Amino-7-methylquinoline

The reduction of the nitro group can be achieved by various methods. A common and effective method using iron in acetic acid is described below.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methyl-8-nitroquinoline (1 equivalent) in glacial acetic acid.

-

Addition of Iron: Add iron powder (<100 mesh, 4 equivalents) to the suspension.

-

Reaction: Heat the mixture to 95-110 °C with vigorous stirring. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with acetic acid.

-

Isolation: Neutralize the filtrate with a concentrated solution of sodium hydroxide until the pH is basic. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

-

Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 8-Amino-7-methylquinoline can be purified by column chromatography on silica gel.

Experimental Protocol 3: Synthesis of 8-Amino-7-methylquinoline Sulfate

This is a general procedure for the formation of a sulfate salt from an amine.

-

Dissolution: Dissolve the purified 8-Amino-7-methylquinoline (1 equivalent) in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

-

Acid Addition: In a separate flask, prepare a solution of concentrated sulfuric acid (0.5 equivalents for the sulfate salt, or 1 equivalent for the bisulfate salt) in the same solvent. The addition of sulfuric acid to the solvent should be done slowly and with cooling, as it is highly exothermic.

-

Precipitation: Slowly add the sulfuric acid solution dropwise to the stirred solution of the amine. The sulfate salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with the anhydrous solvent to remove any unreacted starting materials. Dry the product under vacuum to obtain the final 8-Amino-7-methylquinoline sulfate.

References

An In-depth Technical Guide to the Purity Standards of Research-Grade 5-Amino-7-methylquinoline Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Amino-7-methylquinoline sulfate is a quinoline derivative of significant interest in various research and development applications. The purity and characterization of this compound are critical for obtaining reliable and reproducible experimental results. This technical guide outlines the typical purity standards, analytical methodologies for purity assessment, and potential impurity profiles for research-grade this compound. The information presented herein is a synthesis of established analytical practices for quinoline derivatives and aromatic amines, providing a robust framework for quality control.

Introduction

Quinoline and its derivatives are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as intermediates in the synthesis of various bioactive molecules. 5-Amino-7-methylquinoline, as a substituted quinoline, possesses chemical properties that make it a valuable building block in drug discovery and other research areas. The sulfate salt form is often utilized to improve solubility and stability. For research applications, particularly in drug development, the use of well-characterized, high-purity compounds is paramount to ensure the validity of scientific findings.

This guide provides a comprehensive overview of the standards and methodologies for ensuring the quality of research-grade this compound.

Purity Specifications

The purity of research-grade chemicals is typically expected to be high, ensuring that the observed biological or chemical activity is attributable to the compound of interest and not to impurities. The following table summarizes the generally accepted purity standards for research-grade this compound.

| Parameter | Specification | Analytical Method(s) |

| Appearance | Off-white to yellow solid | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FTIR |

| Purity (by HPLC) | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |

| Water Content | ≤ 1.0% | Karl Fischer Titration |

| Residual Solvents | ≤ 0.5% total | Gas Chromatography-Mass Spectrometry (GC-MS) - Headspace |

| Inorganic Impurities (Sulfate) | Conforms to theoretical | Ion Chromatography or Gravimetric Analysis |

| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |

Potential Impurity Profile

Impurities in this compound can originate from starting materials, intermediates, by-products of the synthesis, or degradation products. The Skraup-Doebner-von Miller synthesis is a common method for producing quinolines, and impurities can arise from this process.[1][2]

| Impurity Name/Class | Potential Origin | Typical Limit |

| Starting Materials | Unreacted precursors (e.g., substituted anilines) | ≤ 0.1% |

| Isomeric Impurities | Side reactions during synthesis | ≤ 0.5% |

| Oxidation Products | Degradation due to exposure to air or light | ≤ 0.2% |

| Residual Synthesis Reagents | Incomplete removal of reagents (e.g., acids, bases) | As per ICH Q3C |

Experimental Protocols

Detailed and validated analytical methods are essential for the accurate determination of purity and impurity profiles.

HPLC is a primary technique for assessing the purity of non-volatile organic compounds.[3][4]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the UV spectrum of the compound (typically around 254 nm for quinoline derivatives).

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) and then diluted to an appropriate concentration for analysis.

-

Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of organic molecules.[6][7][8]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Experiments:

-

¹H NMR: Provides information on the number and environment of protons.

-

¹³C NMR: Provides information on the carbon framework of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between atoms and confirm the overall structure.

-

-

Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are compared with the expected structure of this compound.

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.[9][10][11]

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is commonly used for polar, non-volatile compounds like aminoquinolines.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of 5-Amino-7-methylquinoline. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. zpsys.ecut.edu.cn [zpsys.ecut.edu.cn]

- 10. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 11. Video: Mass Spectrometry of Amines [jove.com]

Methodological & Application

Application Note: A Detailed Protocol for the Two-Step Synthesis of 5-Amino-7-methylquinoline via Skraup Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Skraup synthesis is a classic and widely used chemical reaction to synthesize quinolines.[1] Named after Czech chemist Zdenko Hans Skraup, the reaction typically involves heating an aromatic amine with sulfuric acid, glycerol, and an oxidizing agent, such as nitrobenzene.[1][2] The reaction mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein.[3] This is followed by a Michael addition of the aromatic amine to the acrolein, acid-catalyzed cyclization, and finally, oxidation to yield the quinoline ring system.[3] The traditional Skraup reaction is known for being highly exothermic and potentially violent; therefore, moderators like ferrous sulfate are often added to control the reaction rate.[3][4]

This document provides a detailed two-step protocol for the synthesis of 5-Amino-7-methylquinoline. The first key step involves the Skraup synthesis of 7-methyl-5-nitroquinoline from 5-methyl-2-nitroaniline. The subsequent step is the reduction of the nitro group to an amine, yielding the final product. This method is a reliable route for obtaining the target compound with specific regiochemistry.

Experimental Protocols

Part 1: Skraup Synthesis of 7-methyl-5-nitroquinoline

This procedure outlines the formation of the quinoline ring system from a substituted aniline.

Materials:

-

5-methyl-2-nitroaniline

-

Glycerol (Anhydrous)

-

Concentrated Sulfuric Acid (98%)

-

Arsenic pentoxide (or Nitrobenzene)

-

Ferrous sulfate (FeSO₄) (optional, as a moderator)

-

Sodium hydroxide (NaOH) solution (10% w/v)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol

Equipment:

-

Three-necked round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Thermometer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, carefully add 30 mL of concentrated sulfuric acid.

-

Addition of Reactants: To the stirred sulfuric acid, cautiously add 15.2 g (0.1 mol) of 5-methyl-2-nitroaniline. If the reaction is too vigorous, the flask can be cooled in an ice bath. Add a small amount of ferrous sulfate (approx. 1 g) as a moderator.[4]

-

Slowly add 27.6 g (0.3 mol) of anhydrous glycerol to the mixture with continuous stirring.

-

Heating: Gently heat the mixture to approximately 100 °C. At this point, add 11.5 g (0.05 mol) of arsenic pentoxide in small portions as the oxidizing agent.

-

After the addition of the oxidizing agent is complete, raise the temperature of the reaction mixture to 130-140 °C and maintain it for 3-4 hours. The reaction is exothermic and should be monitored carefully.[3]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into 500 mL of ice-cold water with stirring.

-

Neutralization: Neutralize the acidic solution by slowly adding a 10% sodium hydroxide solution until the pH is approximately 8-9. This should be done in a fume hood, as the neutralization process can generate heat. A precipitate of the crude product will form.

-

Extraction: Extract the product from the aqueous mixture with dichloromethane or chloroform (3 x 100 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude 7-methyl-5-nitroquinoline.

-

Purification: Purify the crude product by recrystallization from ethanol to yield pure 7-methyl-5-nitroquinoline.

Part 2: Reduction of 7-methyl-5-nitroquinoline to 5-Amino-7-methylquinoline

This procedure details the conversion of the nitro-substituted quinoline to the desired aminoquinoline.

Materials:

-

7-methyl-5-nitroquinoline

-

Tin (Sn) metal, granular

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution (40% w/v)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Place 9.4 g (0.05 mol) of 7-methyl-5-nitroquinoline and 20 g of granular tin in a 250 mL round-bottom flask.

-

Acid Addition: Add 100 mL of concentrated hydrochloric acid in portions to the flask. The reaction is exothermic, so the addition should be controlled, and the flask may need to be cooled in an ice-water bath.

-

Heating: After the initial vigorous reaction subsides, heat the mixture under reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Neutralization: Cool the reaction mixture to room temperature and carefully add a 40% NaOH solution until the solution is strongly alkaline (pH > 10). This will precipitate tin hydroxides.

-

Extraction: Extract the product with dichloromethane or ethyl acetate (3 x 75 mL).

-

Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 5-Amino-7-methylquinoline.

-

Purification: The crude product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize the quantitative data for the synthesis.

Table 1: Reagents and Conditions for the Synthesis of 7-methyl-5-nitroquinoline

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 5-methyl-2-nitroaniline | 152.15 | 15.2 | 0.1 | 1 |

| Glycerol | 92.09 | 27.6 | 0.3 | 3 |

| Arsenic Pentoxide | 229.84 | 11.5 | 0.05 | 0.5 |

| Sulfuric Acid | 98.08 | ~55.2 g (30 mL) | ~0.56 | - |

| Reaction Conditions | ||||

| Temperature | 130-140 °C | |||

| Time | 3-4 hours | |||

| Theoretical Yield | 18.82 g |

Table 2: Reagents and Conditions for the Synthesis of 5-Amino-7-methylquinoline

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 7-methyl-5-nitroquinoline | 188.18 | 9.4 | 0.05 | 1 |

| Tin (Sn) | 118.71 | 20.0 | 0.17 | ~3.4 |

| Hydrochloric Acid | 36.46 | - | - | Excess |

| Reaction Conditions | ||||

| Temperature | Reflux | |||